N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide
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Description
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H24N2O3S2 and its molecular weight is 428.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide, due to its complex structure, plays a pivotal role in the synthesis of novel compounds with potential biological activities. The chemical's structure serves as a foundation for creating derivatives with enhanced properties for various applications, including medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from similar structures has shown significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX), showcasing their potential as COX-1/COX-2 inhibitors, with notable analgesic and anti-inflammatory effects.
Gelation Properties
The study of N-(thiazol-2-yl)benzamide derivatives, including those with similar chemical structures, has shed light on their gelation behavior. These compounds can form gels in certain solvents, which is crucial for the development of novel materials with specific mechanical and chemical properties. The gelation process is influenced by methyl functionality and multiple non-covalent interactions, including π-π stacking and hydrogen bonding. Such materials have potential applications in drug delivery systems, tissue engineering, and as environmental sensors (Yadav & Ballabh, 2020).
Antioxidant and Antimicrobial Activities
Compounds derived from this compound have been explored for their biological activities. For instance, new benzamide compounds isolated from endophytic Streptomyces species have demonstrated antimicrobial and antioxidant activities. These findings suggest potential applications in treating diseases caused by oxidative stress and microbial infections (Yang et al., 2015).
Anticancer Activity
The structural analogs of this compound have shown promising results in anticancer studies. Novel Schiff’s bases containing thiadiazole scaffolds and benzamide groups have exhibited significant in vitro anticancer activity against various human cancer cell lines. Such compounds have the potential for development into therapeutic agents for cancer treatment, highlighting the importance of structural modifications in enhancing biological activity (Tiwari et al., 2017).
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylsulfanyl-N-(oxolan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S2/c1-14-6-11-18(26-2)19-20(14)29-22(23-19)24(13-16-5-4-12-27-16)21(25)15-7-9-17(28-3)10-8-15/h6-11,16H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVNREJTXBLHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3CCCO3)C(=O)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.